Bienvenue dans la boutique en ligne BenchChem!

Topotecan-d6

LC-MS/MS Internal Standard Deuterium Labeling

Topotecan-d6 (CAS 1044904-10-0) is the definitive +6 Da deuterated internal standard for topotecan bioanalysis. Unlike Topotecan-d5 or unlabeled topotecan, its unique mass shift on the dimethylamino moiety eliminates cross-talk, ensuring method-specific accuracy in validated LC-MS/MS assays. Substitution with other isotopologues without full re-validation compromises FDA-compliant pharmacokinetic and therapeutic drug monitoring data. Choose Topotecan-d6 for reliable, audit-ready quantification.

Molecular Formula C23H23N3O5
Molecular Weight 427.5 g/mol
CAS No. 1044904-10-0
Cat. No. B019078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan-d6
CAS1044904-10-0
Synonyms(4S)-10-[(Dimethylamino-d6)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;  NSC-609669-d6;  SKF-104864A-d6;  Hycamtin-d6; 
Molecular FormulaC23H23N3O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
InChIInChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
InChIKeyUCFGDBYHRUNTLO-DPZAMXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan-d6 (CAS 1044904-10-0): A Six‑Deuterium Internal Standard for Topotecan Quantification


Topotecan-d6 (CAS 1044904‑10‑0) is a stable, deuterium‑labeled analog of the topoisomerase I inhibitor topotecan, in which six hydrogen atoms on the dimethylamino methyl group are replaced by deuterium [1]. It has a molecular formula of C₂₃H₁₇D₆N₃O₅ and a molecular weight of 427.48 g/mol [1]. As an isotopically labeled compound, it is nearly chemically and physically identical to unlabeled topotecan, but can be distinguished by mass spectrometry due to its +6 Da mass shift . This makes it suitable as an internal standard for accurate quantification of topotecan in complex biological matrices .

Why Topotecan-d6 Cannot Be Simply Replaced by Another Topotecan Isotopologue in Quantitative LC‑MS/MS


Generic substitution of Topotecan‑d6 with another deuterated topotecan analog, such as Topotecan‑d5, or with unlabeled topotecan is not straightforward in validated bioanalytical methods. The chromatographic retention time, ionization efficiency, and fragmentation pattern in LC‑MS/MS are exquisitely sensitive to the number and position of deuterium atoms [1]. Topotecan‑d6, with six deuteriums on the dimethylamino moiety, provides a unique mass shift (+6 Da) that is distinct from Topotecan‑d5 (+5 Da) . More importantly, the extent of deuterium‑hydrogen back‑exchange and the matrix effect correction are method‑specific and cannot be assumed to be identical for different isotopologues [1]. This means that a method validated using Topotecan‑d6 cannot be expected to yield the same accuracy and precision if a different internal standard is substituted without complete re‑validation [2].

Quantitative Evidence for Selecting Topotecan-d6 Over Closest Analogs


Superior Mass Spectrometric Distinction: Topotecan-d6 vs. Topotecan-d5

Topotecan-d6 provides a +6 Da mass shift relative to unlabeled topotecan, while the alternative Topotecan-d5 provides a +5 Da shift . In high-resolution mass spectrometry, the +6 Da mass difference ensures a wider separation from the analyte's isotopic envelope, reducing the risk of cross-talk between the analyte and internal standard channels, a known issue when using analogs with smaller mass differences [1].

LC-MS/MS Internal Standard Deuterium Labeling

Minimized Deuterium-Hydrogen Back-Exchange in Topotecan-d6 vs. Other Labeling Positions

Topotecan-d6 incorporates deuterium on the chemically stable dimethylamino methyl group, which is resistant to back-exchange under typical LC-MS conditions [1]. This contrasts with alternative internal standards where deuterium is placed on labile positions, such as hydroxyl or carboxyl groups, which can undergo deuterium-hydrogen exchange in protic solvents, leading to inaccurate quantification [2]. For example, internal standards with deuterium on exchangeable sites can show significant deuterium loss in aqueous mobile phases, compromising assay robustness [3].

Deuterium Exchange Method Validation LC-MS

Demonstrated Performance in Validated Topotecan Bioanalytical Methods

Topotecan-d6 has been successfully employed as an internal standard in validated LC-MS/MS methods for the quantification of topotecan in human plasma, demonstrating excellent accuracy and precision [1]. In a typical validated method, the use of Topotecan-d6 as an internal standard resulted in an intra-assay precision (%CV) of <15% and accuracy (%bias) within ±15% across the calibration range, meeting FDA bioanalytical method validation guidelines [2]. While similar performance might be expected from other deuterated topotecan internal standards, Topotecan-d6 is the specific isotopologue that has been validated and reported in the literature for topotecan bioanalysis [3].

Bioanalysis Method Validation Topotecan

High Purity Specification: ≥99% Deuterated Forms (d1-d6) for Topotecan-d6

Topotecan-d6 is commercially available with a specified purity of ≥99% deuterated forms (d1-d6), ensuring that the isotopic purity is sufficient for use as a quantitative internal standard . In contrast, unlabeled topotecan and other analogs may not have a defined isotopic purity specification, which can lead to variable response factors and compromise quantitative accuracy in MS-based assays [1].

Purity Deuterium Incorporation Quality Control

Topotecan-d6 Facilitates Differentiation of Topotecan from Its Metabolites in MS

The specific deuterium labeling of Topotecan-d6 on the dimethylamino methyl group ensures a consistent mass shift that is distinct from potential metabolites like N-desmethyl topotecan or topotecan carboxylic acid [1]. This allows for simultaneous monitoring of topotecan and its metabolites in a single LC-MS/MS run without interference, whereas using an internal standard with a different labeling pattern or an unlabeled analog might not provide the same level of specificity [2].

Metabolite Quantification LC-MS/MS ADME

Optimal Use Cases for Topotecan-d6 in Pharmaceutical and Biomedical Research


Validated Bioanalytical Method for Topotecan in Human Plasma

Topotecan-d6 is the internal standard of choice for developing and validating LC-MS/MS methods to quantify topotecan in human plasma for pharmacokinetic studies and therapeutic drug monitoring [1]. The use of Topotecan-d6 has been documented in validated methods that meet FDA bioanalytical guidance, ensuring regulatory acceptance of data [2].

Preclinical Pharmacokinetic and ADME Studies in Rodent Models

In preclinical research, Topotecan-d6 is employed as an internal standard to accurately measure topotecan concentrations in mouse and rat plasma, tissues, and other biological fluids [1]. This enables precise determination of pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) and tissue distribution profiles, which are critical for dose selection and understanding drug disposition [2].

Quantitative Analysis of Topotecan in Complex Formulations

Topotecan-d6 is used as an internal standard in LC-MS/MS methods for quantifying topotecan in novel drug delivery systems, such as liposomal formulations or nanoparticle carriers [1]. This allows researchers to accurately measure drug loading efficiency, in vitro release kinetics, and stability of the formulated product, which are essential quality attributes [2].

High-Throughput Screening for Drug-Drug Interaction Studies

The use of Topotecan-d6 as a stable isotope-labeled internal standard facilitates high-throughput LC-MS/MS assays for screening potential drug-drug interactions involving topotecan [1]. By providing robust and accurate quantification, it enables the rapid assessment of how co-administered drugs affect topotecan metabolism and disposition in vitro and in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.